molecular formula C10H18O3 B12564146 Acetic acid;3-cyclopentylprop-2-en-1-ol CAS No. 144090-96-0

Acetic acid;3-cyclopentylprop-2-en-1-ol

Cat. No.: B12564146
CAS No.: 144090-96-0
M. Wt: 186.25 g/mol
InChI Key: VEZVRPKGYMDJME-UHFFFAOYSA-N
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Description

Acetic acid;3-cyclopentylprop-2-en-1-ol is an organic compound with the molecular formula C11H14O3 . This substance appears as a molecular complex or mixture between acetic acid and 3-cyclopentylprop-2-en-1-ol. The presence of the acetic acid component suggests potential utility as a reagent in acetylation reactions or as a proton source in synthetic pathways. The 3-cyclopentylprop-2-en-1-ol moiety, which contains a cyclopentyl ring and an alkenol group, indicates that this compound could be a valuable intermediate in organic synthesis, particularly for exploring cycloadditions or serving as a precursor to more complex ketones . Researchers may investigate its properties and reactivity to develop novel synthetic methodologies for pharmaceutical or materials science applications. The full mechanism of action, specific research applications, and detailed physical & chemical properties (such as melting point, boiling point, and solubility) for this specific compound are not fully characterized in the public scientific literature and require further investigation. Handling and Safety: This product is intended for research purposes only and is not for human, veterinary, or household use. Laboratory chemicals should be handled by qualified professionals with appropriate personal protective equipment in a well-ventilated laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

144090-96-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

acetic acid;3-cyclopentylprop-2-en-1-ol

InChI

InChI=1S/C8H14O.C2H4O2/c9-7-3-6-8-4-1-2-5-8;1-2(3)4/h3,6,8-9H,1-2,4-5,7H2;1H3,(H,3,4)

InChI Key

VEZVRPKGYMDJME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(C1)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-cyclopentylprop-2-en-1-ol typically involves the reaction of cyclopentylprop-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-cyclopentylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclopentylprop-2-en-1-one or cyclopentylprop-2-enoic acid.

    Reduction: Cyclopentylprop-2-en-1-ol or cyclopentylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3-cyclopentylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3-cyclopentylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Flux Analysis (MFA): Overexpression of PQQ-ADH redirects carbon flux toward acetic acid synthesis, reducing TCA cycle activity and biomass production .
  • Proteomic Insights: Engineered strains exhibit upregulated stress-response proteins (e.g., DnaK, EF-Tu) and downregulated oxidoreductases, balancing acid production with cellular survival .
  • Industrial Relevance: Enhanced acetic acid yield (61.42 g L⁻¹) in engineered A.

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